molecular formula C20H22N2O2 B2697993 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide CAS No. 954627-60-2

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide

Cat. No. B2697993
CAS RN: 954627-60-2
M. Wt: 322.408
InChI Key: UOUVRVBGVGUOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds comprise a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .

Scientific Research Applications

Parallel Synthesis in Drug Discovery

A study by Črček et al. (2012) discusses the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlighting a method for the rapid development of a library of compounds for potential therapeutic applications. This research demonstrates the utility of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives in drug discovery, providing a foundation for further exploration of their pharmacological properties (Črček et al., 2012).

Antiepileptic Activity

Asadollahi et al. (2019) synthesized derivatives of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The study identified compounds with significant antiepileptic properties, suggesting potential therapeutic applications of this compound derivatives for the treatment of epilepsy (Asadollahi et al., 2019).

HIV-1 Inhibition

Tamazyan et al. (2007) explored the potential anti-HIV properties of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a closely related compound, demonstrating its role as a non-nucleoside reverse transcriptase inhibitor. This highlights the possibility that derivatives of this compound could be explored for anti-HIV applications (Tamazyan et al., 2007).

Molecular Docking for GABA Receptors

Further research into the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors through molecular docking studies, as described by Asadollahi et al. (2019), provides insights into the mechanism of action of these compounds. This suggests a methodological approach for understanding how derivatives of this compound might interact with biological targets (Asadollahi et al., 2019).

Anticancer Agents

Soni et al. (2015) focused on the synthesis and evaluation of novel quinuclidinone derivatives, including substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. This study provides a pathway for the development of this compound derivatives as anticancer therapeutics, indicating the broad applicability of these compounds in medicinal chemistry (Soni et al., 2015).

properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(12-11-16-7-3-1-4-8-16)21-14-17-13-20(24)22(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVRVBGVGUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.